(Prop-2-yn-1-yl)(propyl)amine hydrochloride
Overview
Description
Mechanism of Action
Target of Action
The primary targets of (Prop-2-yn-1-yl)(propyl)amine hydrochloride are monoamine oxidase (MAO) enzymes, particularly MAO-B . MAO-B is responsible for the degradation of dopamine in the brain and is associated with neurodegenerative diseases like Alzheimer’s disease .
Mode of Action
This compound acts as an irreversible selective MAO-B inhibitor . It binds to the active site of the enzyme and inhibits its activity, leading to an increase in the levels of dopamine in the brain .
Biochemical Pathways
The inhibition of MAO-B by this compound leads to an increase in the levels of dopamine in the brain . This can result in reduced symptoms of neurodegenerative diseases like Parkinson’s and Alzheimer’s . Additionally, the compound has been found to have antiapoptotic functions , which could contribute to its neuroprotective effects.
Result of Action
The inhibition of MAO-B by this compound results in increased levels of dopamine in the brain . This can lead to improvements in motor function and cognitive symptoms in patients with neurodegenerative diseases . Additionally, the compound’s antiapoptotic effects may contribute to neuroprotection and potentially slow the progression of these diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Prop-2-yn-1-yl)(propyl)amine hydrochloride typically involves the reaction of propargylamine with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(Prop-2-yn-1-yl)(propyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
(Prop-2-yn-1-yl)(propyl)amine hydrochloride has several applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and therapeutic agents.
Biological Studies: It is employed in various biological assays to study its effects on different biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (Prop-2-yn-1-yl)(propyl)amine hydrochloride include:
- Prop-2-yn-1-amine hydrochloride
- N-(1-Phenylpropan-2-yl)prop-2-yn-1-amine hydrochloride
- Terbinafine Related Compounds
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
N-prop-2-ynylpropan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-3-5-7-6-4-2;/h1,7H,4-6H2,2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFGZMPPRLSZFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC#C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53227-34-2 | |
Record name | 2-Propyn-1-amine, N-propyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53227-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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